
4-Bromo-2,3-dihydrobenzofuran-7-amine
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Overview
Description
4-Bromo-2,3-dihydrobenzofuran-7-amine is a brominated dihydrobenzofuran derivative with a primary amine substituent at the 7-position. Its molecular formula is C₈H₈BrNO, and its stereospecific variant, (3S)-7-bromo-2,3-dihydro-3-benzofuranamine, has a CAS number of 1228557-01-4 . This compound features a fused bicyclic structure (benzofuran core) with a bromine atom at the 4-position and an amine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydrobenzofuran-7-amine typically involves the bromination of 2,3-dihydro-1-benzofuran followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and thiols are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2,3-dihydrobenzofuran-7-amine has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, particularly by targeting specific enzymes and receptors involved in cell growth and survival.
Case Study: Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound exhibited cytotoxic effects with an IC50 value of 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects against Staphylococcus aureus and Escherichia coli, significant inhibition was observed at concentrations as low as 50 µg/mL .
Neuroprotective Effects
Recent research has explored the neuroprotective properties of this compound, particularly its ability to reduce oxidative stress in neuronal cells.
Case Study: Neuroprotection in Parkinson's Disease
In an in vivo model using rats with induced Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups .
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound, it is beneficial to compare it with structurally similar compounds.
Compound | Activity Type | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | Anticancer | 10 | High (MCF-7 cells) |
4-Bromo-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran | Antimicrobial | >50 | Moderate |
4-Amino-5-chloro-2,3-dihydrobenzofuran | Neuroprotective | 15 | Moderate |
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes linked to cancer progression and inflammation.
Receptor Modulation
It may also modulate receptor activity that influences signaling pathways related to cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The biological and physicochemical properties of dihydrobenzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-Bromo-2,3-dihydrobenzofuran-7-amine, and how do reaction conditions influence yield and purity?
- Methodology : Bromination of 2,3-dihydrobenzofuran-7-amine derivatives using N-bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) is a common approach. Optimization of stoichiometry and reaction time is critical to minimize side products like di-brominated species .
- Data Considerations : Monitor reaction progress via TLC or HPLC. Purity can be assessed using LC-MS (e.g., >97% purity as reported for analogous compounds) .
Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic signals: (i) aromatic protons at δ 6.5–7.5 ppm, (ii) dihydrofuran ring protons (δ 3.0–4.5 ppm), and (iii) amine protons (δ 1.5–2.5 ppm, broad). Bromine substitution induces deshielding in adjacent carbons .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₈H₉BrNO (calc. 214.98 g/mol) .
Advanced Research Questions
Q. How do electronic and steric effects influence the regioselectivity of bromination in dihydrobenzofuran-7-amine derivatives?
- Methodology : Computational modeling (e.g., DFT calculations) predicts bromine’s preference for the para position relative to the amine group due to electron-donating effects. Experimental validation via comparative synthesis of 4-bromo vs. 5-bromo isomers under identical conditions is recommended .
- Data Contradiction : Some studies report unexpected ortho-bromination in sterically hindered analogs; this requires re-evaluation of solvent polarity and catalyst choice .
Q. What strategies mitigate amine group degradation during bromination or storage of this compound?
- Methodology :
- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation. Add stabilizing agents like BHT (butylated hydroxytoluene) .
- Storage : Store at –20°C in amber vials under desiccant (e.g., silica gel). Purity degradation rates can be tracked via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How can bioactivity studies of this compound be designed to evaluate its potential as a pharmacophore?
- Methodology :
- In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC against Candida albicans) or enzyme inhibition (e.g., kinase assays).
- Structural analogs : Compare with fluorinated or chlorinated derivatives (e.g., 4-Fluoro-2,3-dihydrobenzofuran-7-amine) to assess halogen-dependent activity trends .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodology :
- Cross-validate data using standardized protocols (e.g., NIST-recommended DSC for melting points) .
- Replicate synthesis under documented conditions (e.g., solvent purity, heating rates) to isolate variables causing discrepancies .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in halogenated dihydrobenzofuran amines?
- Methodology :
- Multivariate regression to correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity data .
- Principal Component Analysis (PCA) to cluster analogs by functional group substitutions (e.g., Br vs. Cl vs. F) .
Q. Experimental Design Considerations
Q. How can chiral resolution be achieved for enantiomers of this compound?
- Methodology :
- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases.
- Alternatively, synthesize diastereomeric salts with resolving agents (e.g., L-tartaric acid) .
Q. What precautions are necessary when handling boron-containing intermediates in the synthesis of this compound analogs?
- Methodology :
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1-benzofuran-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCYIMKGSWJFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C21)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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